2-Ethylmorpholine hydrochloride
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Overview
Description
2-Ethylmorpholine hydrochloride is a chemical compound with the molecular formula C6H14ClNO. It is a derivative of morpholine, featuring an ethyl group attached to the second carbon of the morpholine ring. This compound is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethylmorpholine hydrochloride typically involves the reaction of morpholine with ethyl halides under controlled conditions. One common method is the alkylation of morpholine with ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified through crystallization and filtration techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylmorpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to morpholine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of 2-ethylmorpholine.
Reduction: Morpholine derivatives.
Substitution: Various substituted morpholine compounds
Scientific Research Applications
2-Ethylmorpholine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a reagent in biochemical assays and enzyme studies.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-ethylmorpholine hydrochloride involves its interaction with various molecular targets. In biochemical assays, it can act as a substrate or inhibitor, affecting enzyme activity and metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Morpholine: The parent compound, lacking the ethyl group.
N-Methylmorpholine: A derivative with a methyl group instead of an ethyl group.
N-Ethylmorpholine: Similar to 2-ethylmorpholine but with the ethyl group attached to the nitrogen atom.
Uniqueness: 2-Ethylmorpholine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where other morpholine derivatives may not be as effective .
Properties
IUPAC Name |
2-ethylmorpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-2-6-5-7-3-4-8-6;/h6-7H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQXIJLYGHPCNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCCO1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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